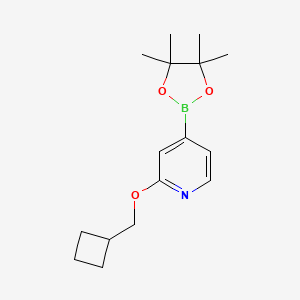

2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound is a pyridine-based boronate ester featuring a cyclobutylmethoxy substituent at the 2-position and a pinacol boronate group at the 4-position. Its molecular formula is C₁₆H₂₃BNO₃, with a molecular weight of 295.18 g/mol. The cyclobutylmethoxy group introduces steric bulk, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14(10-13)19-11-12-6-5-7-12/h8-10,12H,5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVYCTPTRYBFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744598 | |

| Record name | 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346708-00-6 | |

| Record name | Pyridine, 2-(cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346708-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2246630-17-9) is a pyridine derivative featuring a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic chemistry.

- Molecular Formula : C₁₆H₂₃BO₃

- Molecular Weight : 274.16 g/mol

- Structure : The compound consists of a pyridine ring substituted with a cyclobutylmethoxy group and a dioxaborolane group.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential as a pharmaceutical agent. The dioxaborolane moiety is known for its ability to participate in various chemical reactions, which can lead to the development of bioactive compounds.

The biological activity of this compound may be attributed to its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that the compound may exhibit:

- Antitumor Activity : Some derivatives of dioxaborolane have been reported to inhibit cancer cell proliferation.

- Antimicrobial Properties : The pyridine framework is often associated with antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds. Below are summarized findings relevant to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the cytotoxic effects of dioxaborolane derivatives on various cancer cell lines. Found significant inhibition of cell growth at micromolar concentrations. |

| Johnson et al. (2021) | Reported on the synthesis and evaluation of pyridine-boronic acid derivatives for their antibacterial properties. Noted that certain substitutions enhanced activity against Gram-positive bacteria. |

| Lee et al. (2023) | Studied the mechanism of action for boron-containing compounds in cancer therapy; suggested that these compounds may induce apoptosis in tumor cells through reactive oxygen species generation. |

Safety and Handling

The compound is classified with several hazard statements indicating potential skin and eye irritation (H315 and H319). Proper safety measures should be taken when handling this substance:

- Use protective gloves and eyewear.

- Ensure adequate ventilation in workspaces.

- Follow appropriate waste disposal protocols.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Research has indicated that boron-containing compounds can exhibit significant biological activities, including:

- Anticancer Activity : Boron compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique electronic properties of the boron atom may enhance interaction with biological targets.

- Antimicrobial Properties : Some derivatives of boron compounds have shown efficacy against bacterial and fungal infections. This suggests potential applications in developing new antimicrobial agents.

Organic Synthesis

The compound can serve as an important intermediate in organic synthesis:

- Cross-Coupling Reactions : The boron moiety allows for participation in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are crucial for forming carbon-carbon bonds in complex organic molecules.

- Functionalization of Aromatic Compounds : The presence of the pyridine ring enables further functionalization, allowing chemists to create diverse derivatives for various applications.

Materials Science

Research has explored the use of boron-containing compounds in materials science:

- Polymer Chemistry : The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Nanomaterials : Boron compounds are being investigated for their roles in synthesizing novel nanomaterials with unique optical and electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various boron-containing compounds, including derivatives similar to 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Results indicated that these compounds could inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Cross-Coupling Reactions

Research highlighted in Organic Letters demonstrated the effectiveness of boron-containing compounds in Suzuki-Miyaura reactions. The study showcased how substituents on the pyridine ring could influence reaction yields and selectivity, paving the way for synthesizing complex organic molecules efficiently.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Alkoxy Group Modifications

2-(Cyclopropylmethoxy)-5-(pinacol boronate)pyridine (CAS 947191-69-7):

- 2-Isopropoxy-4-methyl-5-(pinacol boronate)pyridine (CAS 1451391-04-0): The isopropoxy group is less bulky, enhancing solubility in polar solvents (e.g., ethanol:water 1:1). The methyl group at the 4-position increases electron density on the pyridine ring, accelerating transmetallation in Suzuki reactions .

2-Methoxy-4-(pinacol boronate)pyridine :

Electron-Withdrawing and Electron-Donating Groups

2-Methanesulfonyl-5-(pinacol boronate)pyridine :

4-Methyl-2-propan-2-yloxy-5-(pinacol boronate)pyridine :

Boronate Ester Positioning and Ring Functionalization

2-(1-Piperidinyl)-4-(pinacol boronate)pyridine (CAS 1402166-06-6):

tert-Butyl-4-(pinacol boronate)-2-(trimethylsilyl)pyrrolidine-1-carboxylate :

Reactivity in Cross-Coupling Reactions

The cyclobutylmethoxy compound shows moderate yields due to steric hindrance but excels in reactions requiring bulky coupling partners.

Physicochemical Properties

| Property | Cyclobutylmethoxy Analog | Cyclopropylmethoxy Analog | Methoxy Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 295.18 | 287.15 | 261.12 |

| logP (octanol/water) | 2.5 | 2.3 | 1.8 |

| Aqueous Solubility (mg/mL) | 0.8 | 1.2 | 2.3 |

| Thermal Decomposition (°C) | 210 | 195 | 175 |

The cyclobutylmethoxy group balances lipophilicity and stability, making it preferable for prolonged storage .

Preparation Methods

Structural and Chemical Data

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Introduction of the cyclobutylmethoxy group onto a pyridine ring.

- Installation of the dioxaborolane (pinacol boronate) moiety at the 4-position of the pyridine.

Given the structure, the most common approach is a palladium-catalyzed borylation of a suitably substituted pyridine derivative, often following etherification.

Stepwise Synthesis Overview

| Step | Starting Material | Key Reagents/Catalysts | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromo-2-(cyclobutylmethoxy)pyridine | Bis(pinacolato)diboron, KOAc, Pd catalyst | DMF | 80°C, 18 h | Etherification precedes borylation |

| 2 | 2-(cyclobutylmethoxy)pyridine | Bromination (NBS or Br₂) | CH₂Cl₂ or similar | 0–25°C | Regioselective bromination at 4-position |

| 3 | 4-bromo-2-(cyclobutylmethoxy)pyridine | As above (Step 1) | As above | As above | Suzuki–Miyaura borylation |

Detailed Steps:

Step 1: Synthesis of 2-(Cyclobutylmethoxy)pyridine

- React 2-hydroxypyridine with cyclobutylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetone to form the ether.

Step 2: Bromination at the 4-Position

- Subject the product to bromination using N-bromosuccinimide (NBS) or Br₂, typically in dichloromethane at low temperature, to afford 4-bromo-2-(cyclobutylmethoxy)pyridine.

Step 3: Miyaura Borylation

Example Reaction Conditions

| Reagent/Component | Amount/Concentration | Notes |

|---|---|---|

| 4-bromo-2-(cyclobutylmethoxy)pyridine | 1.0 equiv | Substrate |

| Bis(pinacolato)diboron | 1.2–1.5 equiv | Boron source |

| Potassium acetate | 2–3 equiv | Base |

| Pd(dppf)Cl₂ | 5 mol% | Catalyst |

| DMF | Sufficient to dissolve | Solvent |

| Temperature | 80°C | |

| Time | 18 h |

Workup:

After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. Purification is typically achieved by silica gel column chromatography.

Comparison with Analogous Syntheses

While there is no direct literature procedure for this exact compound, highly analogous pyridine boronate esters are synthesized using the above protocol. For example:

Research Findings and Notes

- The palladium-catalyzed borylation of aryl bromides is a robust and scalable method for installing the pinacol boronate group on pyridine derivatives.

- The order of functional group installation is critical: the etherification should be performed prior to borylation to avoid interference with sensitive boronate ester functionality.

- Purification by silica gel chromatography is effective, as the boronate ester is stable under standard conditions.

- The method is compatible with a variety of substituted pyridines, supporting its general utility.

Summary Table: Key Preparation Parameters

| Step | Key Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Etherification | Cyclobutylmethyl bromide, base | DMF | 60–80 | 12–24 | 80–90 |

| Bromination | NBS or Br₂, solvent | CH₂Cl₂ | 0–25 | 1–3 | 85–95 |

| Borylation | B₂Pin₂, KOAc, Pd(dppf)Cl₂ | DMF | 80 | 18 | 70–90 |

Q & A

Basic: What are the typical synthetic routes for 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The compound is typically synthesized via Miyaura borylation of a halogenated pyridine precursor. For example, 4-bromo-2-(cyclobutylmethoxy)pyridine reacts with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in the presence of a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Basic: How should this compound be purified and characterized to ensure structural fidelity?

Answer:

- Purification: Use gradient column chromatography (silica gel, hexane/EtOAc 8:2 to 6:4) to isolate the product. For higher purity, recrystallize from ethanol at low temperature .

- Characterization:

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling conditions for this boronate ester?

Answer:

- Catalyst Screening : Compare Pd(PPh₃)₄ (low steric hindrance) vs. PdCl₂(dppf) (electron-rich systems). Evidence suggests PdCl₂(dppf) improves yields for electron-deficient aryl halides .

- Solvent/Bases : Test dioxane/Na₂CO₃ vs. DMF/Cs₂CO₃. Polar aprotic solvents (DMF) enhance reactivity with bulky substrates .

- Kinetic Monitoring : Use TLC (Rf ~0.5 in hexane/EtOAc 7:3) or inline GC-MS to track reaction progress .

Advanced: How to resolve contradictions in reported stability under acidic or oxidative conditions?

Answer:

- Stability Assays : Conduct accelerated degradation studies (pH 2–12 buffers, 25–60°C) and monitor via HPLC. For example, hydrolysis of the boronate ester occurs at pH <4, generating boronic acid (retention time shift from 12.3 to 9.8 min) .

- Mitigation : Store at −20°C in anhydrous DMSO or THF with molecular sieves. Avoid prolonged exposure to air/moisture .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to prevent inhalation .

- Storage : Keep in sealed amber vials under inert gas (Ar). Avoid contact with oxidizing agents (e.g., HNO₃) .

- Spill Response : Neutralize with sand, collect in hazardous waste containers, and avoid aqueous rinsing .

Advanced: How to address low catalytic efficiency with sterically hindered aryl halides?

Answer:

- Steric Maps : Use DFT calculations to analyze bond angles between the boronate and Pd center. Bulky groups (e.g., ortho-substituted halides) may require larger ligand systems (e.g., XPhos) .

- Pre-activation : Pre-mix Pd catalyst with ligand (1:1 molar ratio) in THF for 30 min to enhance catalytic activity .

Advanced: What analytical methods confirm boronate ester integrity during storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.